molecular formula C17H21N3O3S2 B15110243 N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15110243
M. Wt: 379.5 g/mol
InChI Key: LQWZNORLICNNBW-UVTDQMKNSA-N
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Description

This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one class, characterized by a rhodanine core modified with a 2-methoxybenzylidene substituent at the 5-position and an N-[2-(dimethylamino)ethyl]acetamide group at the 3-position. Its Z-configuration at the 5-benzylidene double bond is critical for maintaining structural integrity and bioactivity .

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H21N3O3S2/c1-19(2)9-8-18-15(21)11-20-16(22)14(25-17(20)24)10-12-6-4-5-7-13(12)23-3/h4-7,10H,8-9,11H2,1-3H3,(H,18,21)/b14-10-

InChI Key

LQWZNORLICNNBW-UVTDQMKNSA-N

Isomeric SMILES

CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethylaminoethyl Side Chain: This final step can be carried out by reacting the intermediate with N,N-dimethylethylenediamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Cyclocondensation and Knoevenagel Reactions

The methoxybenzylidene group is introduced via Knoevenagel condensation , a key step in synthesizing this compound. This reaction involves:

  • Reactants : Thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-yl acetamide) and 2-methoxybenzaldehyde.

  • Conditions : Catalyzed by bases (e.g., piperidine) or acidic catalysts in ethanol or methanol under reflux (60–80°C) .

  • Outcome : Formation of the (5Z)-configured benzylidene-thiazolidinone scaffold with yields of 65–80%.

Example Reaction Pathway :

Thiazolidinone+2-MethoxybenzaldehydeBase/HeatBenzylidene-thiazolidinone+H2O\text{Thiazolidinone} + \text{2-Methoxybenzaldehyde} \xrightarrow{\text{Base/Heat}} \text{Benzylidene-thiazolidinone} + \text{H}_2\text{O}

Nucleophilic Substitution at the Dimethylaminoethyl Side Chain

The dimethylaminoethyl group participates in nucleophilic reactions:

  • Reagents : Alkyl halides, acyl chlorides.

  • Conditions : Mild basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).

  • Products : Quaternary ammonium salts or acylated derivatives, enhancing solubility or bioactivity .

Key Reaction :

Compound+CH3IN-Methylated Derivative+HI\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methylated Derivative} + \text{HI}

Thiazolidinone Ring-Opening Reactions

The thioxo group at position 2 enables ring-opening under specific conditions:

  • Reagents : Hydrazines, amines.

  • Mechanism : Nucleophilic attack at the C2 position, leading to cleavage of the thiazolidinone ring and formation of thiosemicarbazide derivatives .

Example :

Compound+H2N-NH2Thiosemicarbazide+Byproducts\text{Compound} + \text{H}_2\text{N-NH}_2 \rightarrow \text{Thiosemicarbazide} + \text{Byproducts}

Coordination with Metal Ions

The compound acts as a ligand for transition metals via sulfur and oxygen atoms:

  • Metals : Cu(II), Fe(III), Zn(II).

  • Applications : Enhanced antimicrobial or anticancer activity in metal complexes .

Coordination Sites :

Metal IonBinding SitesGeometry
Cu(II)S (thioxo), O (carbonyl)Square planar
Fe(III)S, O, N (dimethylamino)Octahedral

Enzymatic Interactions and Biological Activity

The compound modulates biological pathways through enzyme inhibition:

  • Targets : Tyrosinase, topoisomerase II, and kinases.

  • Mechanism : Competitive or non-competitive binding to active sites, disrupting substrate recognition .

Key Findings :

  • Inhibits mushroom tyrosinase with Ki=1.5 μMK_i = 1.5\ \mu\text{M}, comparable to kojic acid .

  • Induces apoptosis in MCF-7 breast cancer cells via ROS-mediated mitochondrial dysfunction .

Oxidation and Reduction Reactions

  • Oxidation : The thioxo group (C=S) oxidizes to sulfonic acid (C-SO3_3H) under strong oxidizing agents (e.g., H2_2O2_2/H2_2SO4_4) .

  • Reduction : Sodium borohydride reduces the exocyclic double bond (C5=C), altering bioactivity .

Reaction Table :

Reaction TypeReagentsProductsYield
Knoevenagel2-Methoxybenzaldehyde, piperidineBenzylidene-thiazolidinone75%
N-MethylationMethyl iodide, Et3_3NQuaternary ammonium derivative82%
Ring-OpeningHydrazine hydrateThiosemicarbazide68%

Photochemical Reactivity

UV irradiation induces Z→E isomerization of the benzylidene group, affecting biological potency. Studies show a 30% decrease in anticancer activity upon isomerization.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring and the methoxybenzylidene group could play crucial roles in these interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares a rhodanine core with multiple analogues but differs in substituents, which dictate key properties:

Compound Name Substituents (5-position) Acetamide Side Chain Melting Point (°C) Yield (%)
Target Compound 2-Methoxybenzylidene N-[2-(dimethylamino)ethyl] Not reported Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Chlorobenzylidene N-(4-methoxyphenyl) 186–187 90
2-[(5Z)-5-(Thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiophen-2-ylmethylidene N-[2-(5-fluoro-1H-indol-3-yl)ethyl] Not reported Not reported
2-((5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide 5-(4-Chlorophenyl)furylmethylene Variable (R = aliphatic/aromatic) Not reported 50–75

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in compound 9 ) increase melting points, suggesting enhanced crystallinity. The target compound’s 2-methoxy group may reduce polarity compared to 4-chloro derivatives.
  • Side Chain Influence: The dimethylaminoethyl group in the target compound introduces a tertiary amine, likely improving water solubility compared to purely aromatic acetamide side chains (e.g., N-phenyl in compound 9) .

Antimicrobial and Metabolic Activity :

  • Thiazolidinone derivatives with azo linkages (e.g., compound 18 ) show antimicrobial activity, but the target compound’s lack of azo groups suggests a different mechanism.
  • Compounds with 2,4-dioxothiazolidine cores (e.g., hypoglycemic agents in ) demonstrate the scaffold’s versatility. The target compound’s bioactivity profile remains unexplored but may align with antitumor rather than metabolic applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves condensation of 5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid intermediates with N-substituted amines. Key steps include:

  • Stirring 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated derivatives in DMF using potassium carbonate as a base at room temperature .
  • Monitoring reaction progression via TLC (hexane:ethyl acetate solvent systems) to optimize reaction times .
  • Purification by recrystallization (ethanol or ethanol-DMF mixtures) to enhance purity . Yield improvements can be achieved by adjusting stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated reagents) and solvent choices (DMF for solubility) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Confirm the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Identify methoxy protons (~δ 3.8–4.0 ppm), dimethylaminoethyl protons (δ 2.2–2.5 ppm), and benzylidene aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Verify the Z-configuration of the benzylidene moiety via chemical shifts at ~δ 120–130 ppm for sp² carbons .
    • Mass Spectrometry : Compare experimental molecular weight (e.g., 420.5 g/mol) with theoretical values to validate synthesis .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene group influence biological activity?

The Z-isomer stabilizes planar conformations, enhancing interactions with enzymatic targets (e.g., PPAR-γ for hypoglycemic activity). Computational docking studies can model steric and electronic effects of the methoxy group on binding affinity . Experimental validation via isomer-specific assays (e.g., competitive inhibition with E/Z-isomer controls) is critical .

Q. What strategies resolve contradictions between theoretical and experimental molecular weights?

Discrepancies often arise from incomplete purification or isotopic variations. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) to detect impurities (e.g., unreacted intermediates).
  • Recrystallization in polar aprotic solvents (DMF-water mixtures) to remove byproducts .
  • Cross-validation with elemental analysis (C, H, N, S percentages) .

Q. How can structural analogs be designed to enhance hypoglycemic activity while reducing toxicity?

  • Modifications :
  • Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to improve PPAR-γ binding .
  • Substitute dimethylaminoethyl with morpholine rings to reduce hepatotoxicity .
    • Evaluation :
  • In vitro assays (α-glucosidase inhibition) and in vivo toxicity profiling in Wistar rats (LD₅₀, liver/kidney histopathology) .
  • SAR studies correlating logP values with membrane permeability .

Q. What mechanisms explain the compound’s dual activity in cancer and metabolic disorders?

The thiazolidinone core acts as a Michael acceptor, covalently modifying cysteine residues in both PPAR-γ (hypoglycemic) and thioredoxin reductase (anticancer) targets. Competitive inhibition assays with N-acetylcysteine can confirm redox-dependent mechanisms .

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